molecular formula C22H26O9 B13699468 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one

1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one

Cat. No.: B13699468
M. Wt: 434.4 g/mol
InChI Key: AQVNUBDWVKEAKF-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one is a complex organic compound characterized by its multiple methoxymethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one typically involves the condensation of appropriate phenolic compounds with methoxymethoxy groups. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share similar structural features and may exhibit comparable biological activities.

    Phenolic Antioxidants: Compounds with phenolic groups and methoxymethoxy substituents can have similar antioxidant properties.

Uniqueness

1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one is unique due to its specific arrangement of methoxymethoxy groups and the resulting chemical properties

Properties

Molecular Formula

C22H26O9

Molecular Weight

434.4 g/mol

IUPAC Name

1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C22H26O9/c1-25-12-29-16-10-18(24)22(21(11-16)31-14-27-3)17(23)7-5-15-6-8-19(30-13-26-2)20(9-15)28-4/h5-11,24H,12-14H2,1-4H3

InChI Key

AQVNUBDWVKEAKF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OCOC)OCOC)O)OC

Origin of Product

United States

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